

physical characteristics of trans-2-Piperidin-1-ylcyclopentanol

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Compound of Interest

Compound Name: *trans-2-Piperidin-1-ylcyclopentanol*

Cat. No.: *B2517541*

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An In-depth Technical Guide to the Physical Characteristics and Synthesis of **trans-2-Piperidin-1-ylcyclopentanol**

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the known physical characteristics and a plausible synthetic route for **trans-2-Piperidin-1-ylcyclopentanol**. Due to the limited availability of published data for this specific compound, this guide also includes a representative experimental protocol for its synthesis, based on established chemical principles for analogous compounds.

Physical and Chemical Properties

Comprehensive experimental data for **trans-2-Piperidin-1-ylcyclopentanol** is not readily available in publicly accessible literature. The following table summarizes the key physical characteristics. It is important to note that where specific data is unavailable, this is indicated. Researchers are advised to determine these properties experimentally upon synthesis.

Property	Value	Remarks
Molecular Formula	C ₁₀ H ₁₉ NO	Calculated
Molecular Weight	169.26 g/mol	Calculated
Melting Point	Not Available	-
Boiling Point	Not Available	-
Solubility	Not Available	Expected to be soluble in organic solvents.
pKa	Not Available	The piperidine nitrogen is basic.
Appearance	Not Available	Likely a solid or oil at room temperature.

Plausible Synthesis: Experimental Protocol

The synthesis of **trans-2-Piperidin-1-ylcyclopentanol** can be achieved via the nucleophilic ring-opening of cyclopentene oxide with piperidine. This reaction is a common and effective method for the preparation of trans-2-aminoalcohols.

Reaction Scheme:

Cyclopentene Oxide + Piperidine → **trans-2-Piperidin-1-ylcyclopentanol**

Materials and Reagents:

- Cyclopentene oxide
- Piperidine
- Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran)
- Water
- Drying agent (e.g., Anhydrous sodium sulfate)

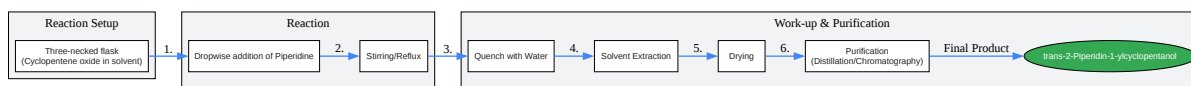
- Apparatus for reflux and distillation

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with a solution of cyclopentene oxide in the chosen anhydrous solvent.
- **Addition of Piperidine:** Piperidine is added dropwise to the stirred solution of cyclopentene oxide at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
- **Reaction Completion:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours or heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. Water is added to quench any unreacted starting material and to dissolve any salts. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
- **Purification:** The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of **trans-2-Piperidin-1-ylcyclopentanol**.

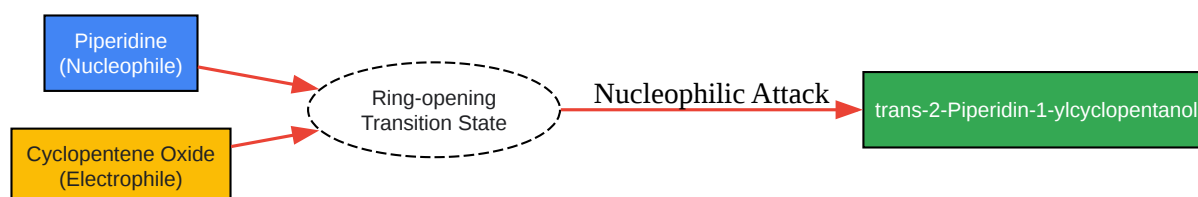


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Caption: Synthetic workflow for **trans-2-Piperidin-1-ylcyclopentanol**.

Signaling Pathways and Logical Relationships

As a synthetic chemical compound, **trans-2-Piperidin-1-ylcyclopentanol** does not have inherently defined signaling pathways. Its biological activity would need to be determined through screening and further research. The logical relationship in its synthesis is a direct nucleophilic attack of the amine on the epoxide.



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Caption: Nucleophilic ring-opening reaction mechanism.

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